Ethanone, 2-(dimethylamino)-1-phenyl-
Overview
Description
Ethanone, 2-(dimethylamino)-1-phenyl- , also known by its IUPAC name 2-(dimethylamino)-1-(5-methoxy-1H-indol-3-yl)ethanone , is a chemical compound with the molecular formula C₁₃H₁₆N₂O₂ . It falls within the class of ketones and features a phenyl ring, a dimethylamino group, and a methoxy group attached to an indole moiety .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(dimethylamino)acetophenone (a precursor) with 5-methoxyindole . The specific synthetic route and conditions may vary, but this reaction leads to the formation of the target compound .
Molecular Structure Analysis
The molecular structure of Ethanone, 2-(dimethylamino)-1-phenyl- consists of a central ketone group (ethanone) linked to a phenyl ring, which in turn connects to a 5-methoxyindole moiety. The dimethylamino group is attached to the ketone carbon .
Chemical Reactions Analysis
The compound can participate in various chemical reactions typical of ketones, such as nucleophilic addition, oxidation, and reduction. Its reactivity may be influenced by the electron-donating properties of the dimethylamino and methoxy groups .
Scientific Research Applications
Optical Properties and Physicochemical Investigations
Ethanone, 2-(dimethylamino)-1-phenyl- (DPHP), exhibits interesting optical properties, with its electronic absorption and fluorescence spectra varying significantly in different solvent polarities. This property can be utilized to study solvatochromic properties, such as extinction coefficient, Stokes shift, oscillator strength, and others, making DPHP a useful compound for physicochemical investigations (Khan, Asiri, & Aqlan, 2016).
Antimicrobial Applications
Certain derivatives of Ethanone, 2-(dimethylamino)-1-phenyl-, have shown significant antimicrobial properties. For example, some oxadiazoles derived from this compound exhibited notable activity against strains of S. aureus and P. aeruginosa (Fuloria et al., 2009). These findings suggest the potential of Ethanone derivatives in developing new antimicrobial agents.
Chemical Synthesis
Ethanone, 2-(dimethylamino)-1-phenyl-, is involved in various synthetic processes. One such example is the I2-CF3SO3H synergistic promoted sp3 C-H bond diarylation protocol, where it was used for the synthesis of bis(4-(dimethylamino)phenyl)-1-aryl ethanones (Zhu et al., 2012). Such methods highlight its versatility in organic synthesis.
Photoinduced Electron Transfer
The compound plays a significant role in photoinduced electron transfer processes. For instance, the fluorescence spectroscopy of certain dimethylamino phenyl derivatives of Ethanone has been investigated to understand electron transfer mechanisms in rigid molecules (Wasielewski et al., 1990). This research contributes to our understanding of electron transfer in molecular systems.
Antioxidant and Antimicrobial Activities
Ethanone derivatives have also been investigated for their antioxidant and antimicrobial activities. Certain oxadiazol-3(2H)-yl Ethanone derivatives showed promising results in hydrogen peroxide scavenging and antimicrobial efficacy (Malhotra et al., 2013).
Scientific Research Applications of Ethanone, 2-(dimethylamino)-1-phenyl-
Optical Properties and Physicochemical Investigations
Ethanone, 2-(dimethylamino)-1-phenyl- (DPHP), exhibits interesting optical properties, with its electronic absorption and fluorescence spectra varying significantly in different solvent polarities. This property can be utilized to study solvatochromic properties, such as extinction coefficient, Stokes shift, oscillator strength, and others, making DPHP a useful compound for physicochemical investigations (Khan, Asiri, & Aqlan, 2016).
Antimicrobial Applications
Certain derivatives of Ethanone, 2-(dimethylamino)-1-phenyl-, have shown significant antimicrobial properties. For example, some oxadiazoles derived from this compound exhibited notable activity against strains of S. aureus and P. aeruginosa (Fuloria et al., 2009). These findings suggest the potential of Ethanone derivatives in developing new antimicrobial agents.
Chemical Synthesis
Ethanone, 2-(dimethylamino)-1-phenyl-, is involved in various synthetic processes. One such example is the I2-CF3SO3H synergistic promoted sp3 C-H bond diarylation protocol, where it was used for the synthesis of bis(4-(dimethylamino)phenyl)-1-aryl ethanones (Zhu et al., 2012). Such methods highlight its versatility in organic synthesis.
Photoinduced Electron Transfer
The compound plays a significant role in photoinduced electron transfer processes. For instance, the fluorescence spectroscopy of certain dimethylamino phenyl derivatives of Ethanone has been investigated to understand electron transfer mechanisms in rigid molecules (Wasielewski et al., 1990). This research contributes to our understanding of electron transfer in molecular systems.
Properties
IUPAC Name |
2-(dimethylamino)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWXYJZDNNBTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186840 | |
Record name | Ethanone, 2-(dimethylamino)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3319-03-7 | |
Record name | Ethanone, 2-(dimethylamino)-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dimethylamino)acetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2-(dimethylamino)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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